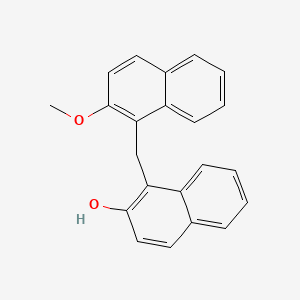
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the oxazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloro-3,5-dimethyl-2-nitropropene with a suitable nucleophile, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while substitution reactions can produce various substituted oxazoles.
Applications De Recherche Scientifique
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methyl groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-1,2-oxazole: Lacks the methyl groups, which can affect its reactivity and biological activity.
3,5-Dimethyl-1,2-oxazole: Lacks the chlorine atoms, leading to different chemical properties.
2,4-Dichloro-3,5-dimethylpyrrole: Similar structure but with a pyrrole ring instead of an oxazole ring.
Propriétés
Numéro CAS |
26346-78-1 |
|---|---|
Formule moléculaire |
C5H7Cl2NO2 |
Poids moléculaire |
184.02 g/mol |
Nom IUPAC |
3,4-dichloro-2-hydroxy-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C5H7Cl2NO2/c1-3-4(6)5(2,7)8(9)10-3/h9H,1-2H3 |
Clé InChI |
XIGYJTTWJHROAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N(O1)O)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)

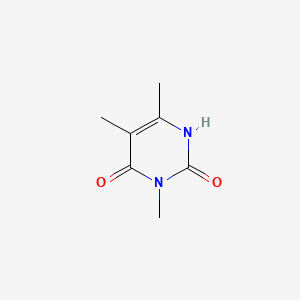
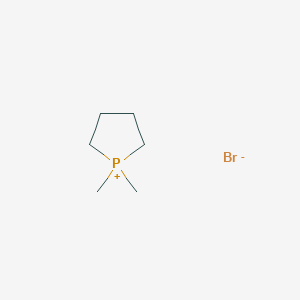

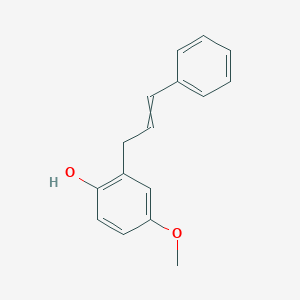
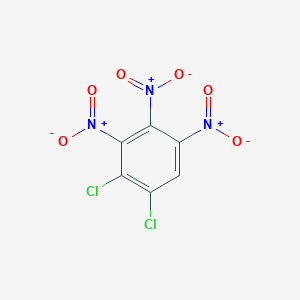
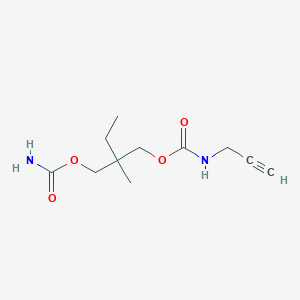

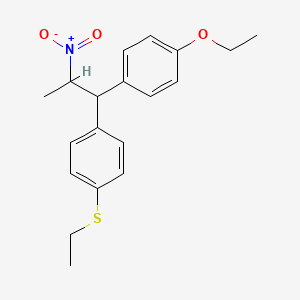
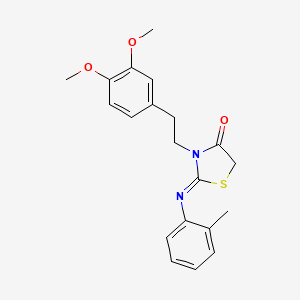
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)

